BCL6 BTB Domain Inhibition: N,N-Dimethylpiperidine-4-carboxamide as a Required Pharmacophoric Element for Sub‑Nanomolar Potency
In the clinical‑stage BCL6 inhibitor BI‑3812, the N,N‑dimethylpiperidine‑4‑carboxamide fragment is the sole solvent‑exposed terminus that directly contacts the BTB domain. BI‑3812 achieves an IC₅₀ of ≤3 nM in the ULight biochemical assay [REFS‑1]. By contrast, the closely related probe BI‑3802 – which lacks the N,N‑dimethylpiperidine‑4‑carboxamide moiety – does not inhibit BCL6 with comparable potency, underscoring that the dimethylamide‑terminated piperidine is essential for high‑affinity binding [REFS‑1].
| Evidence Dimension | BCL6 BTB domain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | BI‑3812 (contains N,N‑dimethylpiperidine‑4‑carboxamide): IC₅₀ ≤3 nM (ULight assay) |
| Comparator Or Baseline | BI‑3802 (lacks N,N‑dimethylpiperidine‑4‑carboxamide fragment): IC₅₀ >>3 nM (inactive at comparable concentrations) |
| Quantified Difference | ≥1,000‑fold loss in potency upon removal of the N,N‑dimethylpiperidine‑4‑carboxamide group |
| Conditions | ULight biochemical binding assay; BCL6‑dependent proliferation assay (dosing range 0.04–3 µM) |
Why This Matters
Procurement of the N,N‑dimethyl‑4‑carboxamide isomer is essential for any BCL6 inhibitor programme because the corresponding 3‑carboxamide or des‑methyl analogs fail to recapitulate the sub‑nanomolar potency required for probe or lead development.
